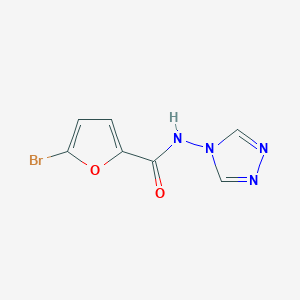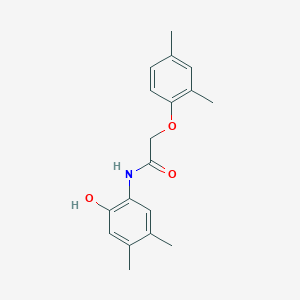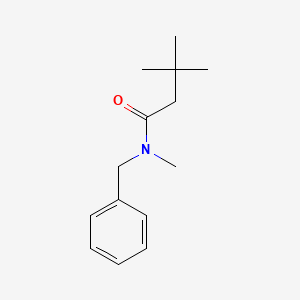![molecular formula C17H15ClN2O4 B5713738 1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine, commonly known as CN2097, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CN2097 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CN2097 has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. Additionally, CN2097 has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
CN2097 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, CN2097 has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell proliferation. In normal cells, CN2097 has been shown to have minimal effects on cell viability and proliferation. Additionally, CN2097 has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CN2097 is its versatility, as it can be used in various fields and applications. Additionally, CN2097 is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of CN2097 is its limited solubility in aqueous solutions, which may affect its bioavailability and experimental reproducibility.
Direcciones Futuras
There are many future directions for the study of CN2097, including the development of novel drugs based on its structure, the investigation of its potential applications in material science, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of CN2097 in vivo, as well as its potential for clinical use.
Métodos De Síntesis
CN2097 can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 4-(pyrrolidin-1-yl)benzoic acid. The resulting intermediate is then reacted with thionyl chloride to form the final product, CN2097.
Aplicaciones Científicas De Investigación
CN2097 has been studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, CN2097 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In drug development, CN2097 has been used as a scaffold for the design of novel drugs with improved pharmacological properties. In material science, CN2097 has been used as a building block for the synthesis of functional materials with unique properties.
Propiedades
IUPAC Name |
[4-(2-chloro-4-nitrophenoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-15-11-13(20(22)23)5-8-16(15)24-14-6-3-12(4-7-14)17(21)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGYPULMSTZNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenoxy)benzoyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)





![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)